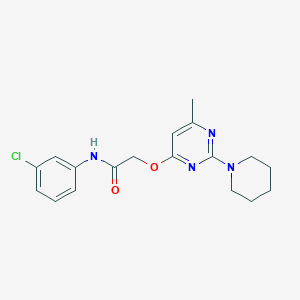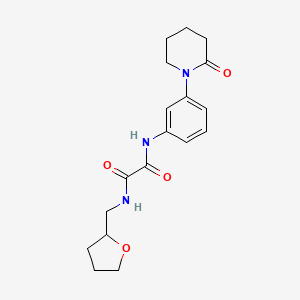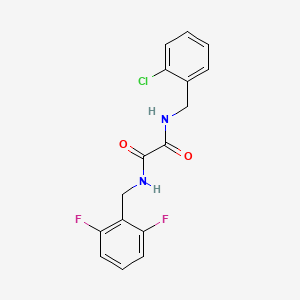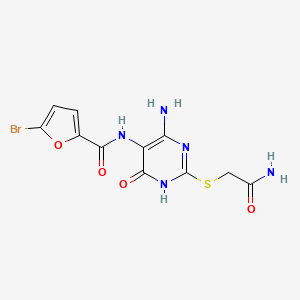
N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound with potential applications in scientific research. This compound is of interest due to its potential as a tool for studying biochemical and physiological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide involves the reaction of 3-chloroaniline with 2-bromoacetyl chloride to form N-(3-chlorophenyl)-2-bromoacetamide. This intermediate is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol in the presence of a base to form the desired product.
Starting Materials
3-chloroaniline, 2-bromoacetyl chloride, 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol, base
Reaction
Step 1: 3-chloroaniline is reacted with 2-bromoacetyl chloride in the presence of a base to form N-(3-chlorophenyl)-2-bromoacetamide., Step 2: N-(3-chlorophenyl)-2-bromoacetamide is then reacted with 6-methyl-2-(piperidin-1-yl)pyrimidin-4-ol in the presence of a base to form the desired product, N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is not fully understood. However, it is thought to function by binding to specific targets in cells and modulating their activity. For example, it has been shown to bind to the ATP-binding site of certain kinases, thereby inhibiting their activity. It has also been found to modulate the activity of ion channels in the brain by binding to specific sites on these channels.
生化和生理效应
N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival. Additionally, it has been found to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide in lab experiments is its ability to modulate specific biochemical and physiological processes. This makes it a useful tool for studying these processes and their potential therapeutic applications. However, one limitation is that the compound may have off-target effects that could complicate data interpretation.
未来方向
There are several potential future directions for research involving N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide. For example, further studies could be conducted to better understand its mechanism of action and identify additional targets for modulation. Additionally, the compound could be further optimized to improve its potency and selectivity for specific targets. Finally, studies could be conducted to evaluate the potential therapeutic applications of this compound in various disease states.
科学研究应用
N-(3-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide has potential applications in scientific research due to its ability to modulate specific biochemical and physiological processes. For example, this compound has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation and survival. Additionally, it has been found to modulate the activity of ion channels in the brain, suggesting potential applications in the treatment of neurological disorders.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-13-10-17(22-18(20-13)23-8-3-2-4-9-23)25-12-16(24)21-15-7-5-6-14(19)11-15/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEDAZSXULAWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2909594.png)


![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2909599.png)

![1-Prop-2-enoyl-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2909602.png)


![2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909607.png)

![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2909614.png)
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)
![N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2909616.png)